molecular formula C23H21FN2O4 B2892835 ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-36-4

ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2892835
CAS RN: 1004172-36-4
M. Wt: 408.429
InChI Key: GPXRHEJOBZIYBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 19F NMR, which is particularly useful for compounds containing fluorine . This technique can provide information about the chemical environment of the fluorine atom and help to resolve individual fluorine-containing functional groups .

Scientific Research Applications

Antituberculosis Activity

A study on thiazole-aminopiperidine hybrid analogues, including compounds similar to ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, demonstrated their efficacy as inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in the tuberculosis bacterium. These compounds exhibit promising activity in in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential in developing new antituberculosis therapies (Jeankumar et al., 2013).

Fluorinated Derivatives for pH Measurement

Research on fluorinated derivatives of o-aminophenol, which shares a structural similarity with the compound , has led to the development of pH-sensitive probes. These probes are designed to have negligible affinity for physiological levels of ions other than hydrogen and can serve as valuable tools in biological and chemical research to measure intracellular pH levels (Rhee et al., 1995).

Crystal Structure Analysis

The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a compound closely related to the one , has been determined. Such studies are crucial for understanding the molecular conformation and potential intermolecular interactions, which can inform the design of new drugs and materials (Kumar et al., 2018).

Synthesis of Trifluoromethylated Compounds

A study on the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate highlights the versatility of fluorinated compounds in synthesizing novel chemical entities with potential biological activities. Such compounds could serve as a basis for developing new herbicides and fluorescent molecules (Wu et al., 2006).

properties

IUPAC Name

ethyl 5-[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c1-3-30-23(29)18-14(2)26-20(19(18)16-7-5-4-6-8-16)21(27)22(28)25-13-15-9-11-17(24)12-10-15/h4-12,26H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXRHEJOBZIYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

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